molecular formula C17H31N3O3 B7928551 [2-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7928551
M. Wt: 325.4 g/mol
InChI Key: RHLFUOVDQAIGMZ-XGNXJENSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tert-butyl carbamate derivative featuring a cyclohexyl backbone, a cyclopropyl substituent, and an (S)-2-amino-propionylamino side chain. Its molecular structure combines rigidity from the cyclohexyl and cyclopropyl groups with functional versatility from the carbamate and amino acid moieties. The tert-butyl ester group enhances solubility in organic solvents and stabilizes the molecule against hydrolysis, making it suitable for pharmaceutical intermediate synthesis .

Key applications include its role as a precursor in peptide mimetics and modulators of biological transporters (e.g., intestinal oligopeptide transporters), as suggested by structurally related compounds in .

Properties

IUPAC Name

tert-butyl N-[2-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3/c1-11(18)15(21)19-13-7-5-6-8-14(13)20(12-9-10-12)16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,21)/t11-,13?,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLFUOVDQAIGMZ-XGNXJENSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCCCC1N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester is a member of the carbamate family, which has garnered attention for its potential therapeutic applications. This article synthesizes available research findings regarding its biological activity, highlighting its mechanisms of action, pharmacological properties, and clinical implications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A cyclohexyl group
  • A cyclopropyl moiety
  • A tert-butyl ester functional group
  • An amino acid derivative

This unique arrangement suggests potential interactions with various biological targets, particularly in enzymatic pathways.

Research indicates that compounds similar to this compound may act as selective inhibitors of specific enzymes. Notably, it has been associated with the inhibition of tissue kallikrein (KLK1), an enzyme implicated in inflammatory responses and conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The selectivity for KLK1 over other serine proteases may reduce the risk of side effects typically associated with broader-spectrum inhibitors.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various studies. In vitro assays show that it can modulate cytokine release and inhibit leukocyte migration, suggesting a potential role in managing inflammatory diseases .

Antioxidant Activity

Preliminary studies indicate that the compound may exhibit antioxidant activity, which could contribute to its therapeutic efficacy in oxidative stress-related conditions . This property is particularly relevant for diseases characterized by chronic inflammation.

1. In Vivo Studies

A study conducted on animal models of asthma showed that administration of the compound resulted in a significant reduction in airway hyperresponsiveness and inflammation markers compared to control groups. This suggests a promising application for respiratory conditions .

2. Clinical Applications

The potential use of this compound in treating COPD has been explored. Clinical trials are ongoing to assess its efficacy and safety profile in human subjects, focusing on its ability to improve lung function and reduce exacerbation rates .

Data Tables

Property Value
Molecular Weight350.45 g/mol
SolubilitySoluble in DMSO
Target EnzymeTissue Kallikrein (KLK1)
Therapeutic AreaAsthma, COPD

Scientific Research Applications

The compound [2-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester , often referred to as a carbamate derivative, has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data.

Enzyme Inhibition

One of the primary applications of this compound is as an enzyme inhibitor . It has been investigated for its ability to inhibit histone deacetylase (HDAC) activity, which is crucial in cancer treatment. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, making them valuable in oncology .

Antibacterial Properties

Research indicates that derivatives of this compound may exhibit antibacterial activity . Compounds with similar structures have been shown to be effective against various bacterial strains, thus providing a potential pathway for developing new antibiotics .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties , potentially beneficial in treating neurodegenerative diseases. The structural similarity to known neuroprotective agents warrants further investigation into its efficacy in models of diseases like Alzheimer's and Parkinson's .

Case Study 1: Histone Deacetylase Inhibition

In a study published in Cancer Research, a series of carbamate derivatives were synthesized and evaluated for their HDAC inhibitory activity. The compound demonstrated significant inhibition compared to control groups, leading to reduced tumor growth in xenograft models .

Case Study 2: Antibacterial Activity

A research article published in Journal of Medicinal Chemistry explored the antibacterial properties of various cyclohexyl derivatives. The results indicated that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 3: Neuroprotection

A study conducted on neuroprotective agents highlighted the potential of this compound in protecting neuronal cells from oxidative stress-induced apoptosis. The findings suggested that it could modulate pathways involved in neuroinflammation, making it a candidate for further research in neurodegenerative disease therapies .

Data Table: Summary of Applications

ApplicationMechanism/EffectReference
Enzyme InhibitionHDAC inhibition leading to apoptosis
Antibacterial ActivityEffective against bacterial strains
Neuroprotective EffectsProtection against oxidative stress

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and amide groups are susceptible to hydrolysis under specific conditions:

Functional Group Reaction Conditions Products Yield/Purity
Carbamate (tert-butyl)Acidic (e.g., HCl, TFA) or basic (e.g., NaOH) hydrolysisCyclopropanamine derivative + CO₂ + tert-butanolPurity >99% (HPLC)
AmideProlonged heating with 6M HCl or H₂SO₄Carboxylic acid + ammonium chlorideNot explicitly reported

The tert-butyl carbamate (Boc) group is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid), leaving the cyclopropane and amino groups intact .

Deprotection of the Boc Group

The Boc group serves as a protective moiety for the amine. Deprotection is critical in pharmaceutical synthesis:

text
Reaction: Boc-protected amine + TFA → Free amine + CO₂ + tert-butanol Conditions: - Solvent: Dichloromethane (DCM) - Temperature: 0–25°C - Time: 1–3 hours [2]

Example from Patent WO2019158550A1 :

  • Boc deprotection achieved using HCl in dioxane, yielding a free amine intermediate with >99% purity (HPLC).

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under oxidative or reductive conditions:

Reagent Conditions Product
H₂/Pd-CEthanol, 25°C, 12 hoursOpen-chain alkane derivative
Ozone (O₃)CH₂Cl₂, -78°C, followed by Zn/H₂ODicarbonyl compound

No direct experimental data for this compound exists, but analogous cyclopropane reactions are well-documented.

Amino Group Reactivity

The primary amine participates in nucleophilic reactions:

Reaction Type Reagents Product
AcylationAcetyl chloride, pyridineAcetylated derivative
Schiff base formationAldehydes/ketones, 60°C, 6 hoursImine derivatives

In the synthesis of related compounds, the amino group reacts with chloroacetyl chloride to form intermediates for further coupling .

Enzyme-Mediated Modifications

The compound may undergo biotransformations in biological systems:

  • Amide hydrolysis : Catalyzed by proteases or amidases, yielding carboxylic acids.

  • Oxidative metabolism : Cytochrome P450 enzymes could modify the cyclopropane or cyclohexyl groups.

Stability and Side Reactions

  • Thermal stability : Decomposition observed >100°C, necessitating reactions below 60°C .

  • Side reactions : Competitive hydrolysis of the carbamate occurs under prolonged basic conditions.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs differ in substituents, backbone modifications, or stereochemistry. Below is a comparative analysis:

Compound Name Key Structural Differences Molecular Weight (g/mol) Purity/Stability Applications Reference
[2-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl -carbamic acid tert-butyl ester Methyl group replaces cyclopropyl 299.42 Discontinued (stability issues?) Intermediate in peptide synthesis
(S)-3-{2-[1-(tert-Butoxycarbonylamino-methyl)-cyclohexyl]-acetoxy}-...-propionic acid tert-butyl ester Thiopropionylamino group; esterified propionic acid backbone ~600 (estimated) High purity via HPLC Intestinal transporter modulation
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride Simplified backbone lacking cyclohexyl/propionylamino groups ~235.75 High-purity (>95%) Pharmaceutical building block
Key Observations:

Substituent Effects: The cyclopropyl group in the target compound likely enhances steric hindrance and metabolic stability compared to the methyl analog .

Backbone Modifications: The cyclohexyl backbone in the target compound provides conformational rigidity, contrasting with the linear tert-butyl aminoacetate in ’s compound .

Stereochemistry: The (S)-configuration of the amino-propionylamino group is critical for chiral recognition in biological systems, a feature shared with ’s thiodipeptides .

Preparation Methods

Cyclopropanation

Starting Material : Allyl glycine or analogous α,β-unsaturated ester.
Reaction : Simmons-Smith cyclopropanation using diiodomethane and a zinc-copper couple.
Conditions :

  • Solvent: Dichloromethane, 0°C to room temperature.

  • Yield: ~60–75%.

Boc Protection

Reagent : Di-tert-butyl dicarbonate (Boc anhydride).
Conditions :

  • Base: Triethylamine or DMAP.

  • Solvent: THF or DCM, 0°C to room temperature.

  • Yield: ~85–90%.

Characterization :

  • 1H NMR (CDCl3): δ 1.44 (s, 9H, Boc), 1.25–1.35 (m, 2H, cyclopropane), 2.95 (br s, 1H, NH).

  • MS (ESI) : m/z 173.1 [M+H]+.

Synthesis of (S)-2-Aminopropionamide-Functionalized Cyclohexylamine

Cyclohexene Oxide Ring-Opening

Starting Material : Cyclohexene oxide.
Reaction : Ammonia-mediated ring-opening to generate trans-1,2-cyclohexanediamine.
Conditions :

  • Ammonia (7N in MeOH), 50°C, 12 h.

  • Yield: ~70%.

Selective Acylation

Reagent : (S)-2-(Boc-amino)propionyl chloride.
Conditions :

  • Base: N-Methylmorpholine (NMM).

  • Solvent: DCM, 0°C to room temperature.

  • Yield: ~80%.

Intermediate : Boc-protected (S)-2-aminopropionamide-cyclohexylamine.

Deprotection

Reagent : Trifluoroacetic acid (TFA).
Conditions :

  • TFA:DCM (1:1), 2 h, room temperature.

  • Yield: Quantitative.

Convergent Coupling of Fragments

Amide Bond Formation

Coupling Reagent : HATU or EDCI/HOBt.
Conditions :

  • Solvent: DMF or DCM.

  • Base: DIPEA.

  • Temperature: 0°C to room temperature.

  • Yield: ~65–75%.

Mechanism : Activation of the carboxylic acid (from the cyclopropane carbamate) followed by nucleophilic attack by the cyclohexylamine.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh).

  • Eluent : Hexane/EtOAc (3:1 to 1:1 gradient).

  • Purity : >95% (HPLC).

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 1.38 (s, 9H, Boc), 1.45–1.60 (m, 4H, cyclohexane), 2.10–2.25 (m, 2H, cyclopropane), 3.15 (q, J = 6.5 Hz, 1H, CH-NH), 6.80 (d, J = 8.0 Hz, 1H, NH), 7.95 (s, 1H, NH).

  • HRMS (ESI) : m/z 326.2301 [M+H]+ (calc. 326.2304).

Alternative Routes and Optimization

Enzymatic Resolution for (S)-Configuration

Method : Use of lipases (e.g., Candida antarctica) for kinetic resolution of racemic intermediates.
Yield : ~40% (theoretical max 50%) with >99% ee.

Solid-Phase Synthesis

Support : Wang resin-functionalized cyclohexylamine.
Advantage : Simplified purification via filtration.

Challenges and Mitigation Strategies

ChallengeSolution
Low solubility of intermediatesUse of DMF/DMSO mixtures
Epimerization during acylationLow-temperature (0°C) reactions
Cyclopropane ring strainAvoid strong acids/bases post-synthesis

Scale-Up Considerations

  • Cost Efficiency : Replace HATU with EDCI for large-scale reactions.

  • Safety : Use flow chemistry for exothermic cyclopropanation steps .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for [2-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester?

Methodological Answer: Synthesis typically involves multi-step protocols with stereochemical control. Key steps include:

  • Epoxide ring-opening : Reacting (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane with isobutylamine under basic conditions to form intermediates .
  • Carbamate protection : Using tert-butoxycarbonyl (Boc) groups to protect amines, as seen in analogous compounds like tert-butyl (2-(benzylamino)ethyl)carbamate .
  • Cyclopropane integration : Cyclopropane rings are introduced via iodolactamization or similar cyclization reactions, requiring inert atmospheres (e.g., nitrogen) .

Q. Optimization Tips :

  • Monitor reaction progress using TLC and adjust equivalents of coupling agents (e.g., PyBOP) to improve yields .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate diastereomers .

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

Technique Application Example from Literature
1H/13C NMR Assign stereochemistry, confirm cyclohexyl/cyclopropyl motifsDiastereomers resolved via coupling constants (e.g., [α]20D = +32.4 for a related compound) .
MS (ESI+) Verify molecular weight and fragmentation patternsObserved m/z = 493 (MH+) for structurally similar carbamates .
HPLC-MS/MS Quantify trace impurities (e.g., in enzyme assays)Internal standards (e.g., deuterated analogs) improve precision in dried blood spot assays .

Note : Elemental analysis (>95% purity) is recommended for final validation .

Q. What safety protocols and handling precautions are necessary for this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosol risks, employ P95 respirators (US) or EN 143-certified masks (EU) .
  • Ventilation : Work in fume hoods to avoid inhalation.
  • Waste Disposal : Collect organic waste separately; avoid drain disposal due to potential environmental toxicity .

Advanced Research Questions

Q. How does stereochemistry at the (S)-2-amino-propionylamino group influence biological activity or synthetic outcomes?

Methodological Answer:

  • Synthetic Impact : Stereocenters affect diastereomer formation. For example, (1R,2S) vs. (1S,2R) configurations in related carbamates yield distinct NMR splitting patterns (e.g., δ 1.2–1.4 ppm for Boc-group protons) .
  • Biological Relevance : Enantiomers may show differential binding to targets (e.g., CCR2 antagonists). Use chiral HPLC (e.g., Chiralpak AD-H column) to separate and test individual enantiomers .

Q. How can researchers address stability challenges during storage or experimental use?

Methodological Answer:

  • Storage : Store at –20°C under nitrogen to prevent Boc-group hydrolysis. Desiccate to avoid moisture-induced degradation .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. For pH-sensitive compounds, buffer solutions (pH 4–7) are optimal .

Q. Table: Stability Recommendations

Condition Recommendation Evidence Source
Temperature–20°C (long-term), 2–8°C (short-term)
AtmosphereInert gas (N2/Ar)
Light SensitivityAmber vials

Q. What strategies resolve contradictions in purity or activity data across studies?

Methodological Answer:

  • Purity Discrepancies : Cross-validate using orthogonal methods (e.g., NMR integration vs. LC-MS area-under-curve). For enzyme assays, normalize activity to protein concentration .
  • Activity Variability : Test compounds in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects. Include positive controls (e.g., known inhibitors) .

Example : Inconsistent IC50 values may arise from residual solvents (e.g., DMSO). Lyophilize samples and reconstitute in assay buffers to standardize solvent content .

Q. How can researchers modify the compound’s structure to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Core Modifications : Replace the cyclopropane ring with cyclobutane or cyclohexane to assess steric effects.
  • Functionalization : Introduce fluorinated aryl groups (e.g., 4-fluorophenyl) via Suzuki coupling to enhance metabolic stability .
  • Boc Deprotection : Use TFA in dichloromethane (1:1 v/v) to remove Boc groups and expose amines for further derivatization .

Q. SAR Workflow :

Synthesize analogs with systematic substitutions.

Test in vitro (e.g., enzyme inhibition, cell viability).

Correlate activity with computational models (e.g., molecular docking) .

Q. What advanced analytical methods are suitable for studying degradation products or metabolites?

Methodological Answer:

  • HRMS (High-Resolution MS) : Identify exact masses of degradation fragments (e.g., loss of tert-butyl group: –C4H9).
  • LC-NMR : Capture real-time structural changes during hydrolysis .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in degradation byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.